molecular formula C14H17NO3 B5415824 2-[(E)-[(3E)-4-Hydroxypent-3-EN-2-ylidene]amino]-3-phenylpropanoic acid

2-[(E)-[(3E)-4-Hydroxypent-3-EN-2-ylidene]amino]-3-phenylpropanoic acid

Cat. No.: B5415824
M. Wt: 247.29 g/mol
InChI Key: KPKSGDRIFXMVBP-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-[(3E)-4-Hydroxypent-3-EN-2-ylidene]amino]-3-phenylpropanoic acid is an organic compound that features a unique structure combining a hydroxypentene moiety with an amino acid derivative

Properties

IUPAC Name

2-[[(Z)-4-oxopent-2-en-2-yl]amino]-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-10(8-11(2)16)15-13(14(17)18)9-12-6-4-3-5-7-12/h3-8,13,15H,9H2,1-2H3,(H,17,18)/b10-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKSGDRIFXMVBP-NTMALXAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)NC(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/NC(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(E)-[(3E)-4-Hydroxypent-3-EN-2-ylidene]amino]-3-phenylpropanoic acid can be achieved through several synthetic routes. One common method involves the enantio- and diastereoselective addition of imidazolidinone derivatives to alkynes and allenes, followed by hydrolysis under acidic conditions . This method is known for its operational simplicity and high yields. Industrial production methods may involve large-scale reactions using similar principles but optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

2-[(E)-[(3E)-4-Hydroxypent-3-EN-2-ylidene]amino]-3-phenylpropanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-[(E)-[(3E)-4-Hydroxypent-3-EN-2-ylidene]amino]-3-phenylpropanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2-[(E)-[(3E)-4-Hydroxypent-3-EN-2-ylidene]amino]-3-phenylpropanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways . This can result in effects such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds to 2-[(E)-[(3E)-4-Hydroxypent-3-EN-2-ylidene]amino]-3-phenylpropanoic acid include other α-alkenyl substituted amino acids and derivatives. These compounds share structural similarities but may differ in their specific functional groups or substituents. The uniqueness of 2-[(E)-[(3E)-4-Hydroxypent-3-EN-2-ylidene]amino]-3-phenylpropanoic acid lies in its specific combination of a hydroxypentene moiety with an amino acid derivative, which imparts distinct chemical and biological properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.